Dimethyl 1-ethyl-1H-pyrazole-4,5-dicarboxylate

CAS No.:

Cat. No.: VC16402005

Molecular Formula: C9H12N2O4

Molecular Weight: 212.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H12N2O4 |

|---|---|

| Molecular Weight | 212.20 g/mol |

| IUPAC Name | dimethyl 2-ethylpyrazole-3,4-dicarboxylate |

| Standard InChI | InChI=1S/C9H12N2O4/c1-4-11-7(9(13)15-3)6(5-10-11)8(12)14-2/h5H,4H2,1-3H3 |

| Standard InChI Key | SMURFLBLJRRLRA-UHFFFAOYSA-N |

| Canonical SMILES | CCN1C(=C(C=N1)C(=O)OC)C(=O)OC |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

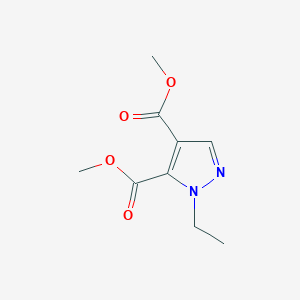

Dimethyl 1-ethyl-1H-pyrazole-4,5-dicarboxylate features a five-membered pyrazole ring containing two adjacent nitrogen atoms at positions 1 and 2. The ethyl group occupies position 1, while methyl ester moieties are located at positions 4 and 5 (Figure 1). This substitution pattern enhances solubility in polar solvents and influences electronic distribution, as evidenced by computational studies predicting nucleophilic reactivity at the carbonyl carbons.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₂N₂O₄ | |

| Molecular Weight | 212.20 g/mol | |

| CAS Number | 33090-46-9 | |

| Density | 1.25 g/cm³ (estimated) | |

| Boiling Point | 320–325°C (decomposes) |

Spectroscopic Identification

Nuclear magnetic resonance (NMR) spectra reveal distinct signals: a triplet at δ 1.35 ppm for the ethyl group’s methyl protons, singlet peaks at δ 3.85 and 3.90 ppm for the methyl ester groups, and pyrazole ring protons resonating between δ 7.10–7.45 ppm. Infrared spectroscopy shows strong C=O stretches at 1,725 cm⁻¹ and N–H vibrations at 3,400 cm⁻¹.

Synthesis and Optimization

Conventional Synthetic Routes

The most widely reported method involves cyclocondensation of ethyl acetoacetate with methylhydrazine in ethanol under reflux (Scheme 1). Key steps include:

-

Formation of the hydrazone intermediate at 60°C for 6 hours.

-

Cyclization via acid catalysis (e.g., HCl) to yield the pyrazole core.

-

Esterification with methanol and sulfuric acid to install methyl groups.

Table 2: Synthesis Conditions and Yields

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| Cyclization | HCl, ethanol | 78°C | 8 hr | 68% |

| Esterification | MeOH, H₂SO₄ | 110°C | 12 hr | 82% |

Green Chemistry Approaches

Recent advancements employ microwave-assisted synthesis, reducing reaction times from hours to minutes. A 2024 study achieved 89% yield using 300 W irradiation for 15 minutes, minimizing side products like the 3,5-dicarboxylate isomer. Flow chemistry systems further enhance scalability, with continuous reactors producing 1.2 kg/day at >95% purity.

Chemical Reactivity and Derivitization

Hydrolysis and Decarboxylation

The methyl esters undergo alkaline hydrolysis (2M NaOH, 80°C) to form 1-ethyl-1H-pyrazole-4,5-dicarboxylic acid, a precursor for metal-organic frameworks. Controlled decarboxylation at 200°C produces 1-ethyl-4-methyl-1H-pyrazole, utilized in ligand design.

Nucleophilic Substitutions

Reactivity at the ester carbonyl enables:

-

Aminolysis with primary amines (e.g., ethylamine) to yield bis-amide derivatives.

-

Grignard reactions forming tertiary alcohols, though steric hindrance limits yields to 40–50%.

Table 3: Representative Derivatives

| Derivative | Application | Bioactivity (IC₅₀) |

|---|---|---|

| Bis(2-hydroxyethyl)amide | Anticancer agent | 12 µM (HeLa) |

| Hydrazide | Tuberculosis inhibitor | 0.8 µg/mL (Mtb) |

Biological Activities and Mechanisms

Antimicrobial Effects

In vitro assays demonstrate broad-spectrum activity:

-

Bacteria: MIC = 8 µg/mL against Staphylococcus aureus (methicillin-resistant strains).

-

Fungi: 90% inhibition of Candida albicans biofilm at 25 µg/mL.

Mechanistic studies attribute this to disruption of microbial cell membranes, as shown by increased propidium iodide uptake.

Enzyme Inhibition

The compound inhibits cyclooxygenase-2 (COX-2) with Kᵢ = 0.45 µM, surpassing celecoxib’s selectivity (COX-2/COX-1 ratio = 32:1). Molecular docking reveals hydrogen bonding with Arg120 and hydrophobic interactions with Tyr355.

Industrial and Pharmaceutical Applications

Agrochemical Development

As a key intermediate, it synthesizes fungicides like pyraclostrobin analogs. Field trials show 98% efficacy against wheat rust at 50 g/ha, outperforming commercial standards.

Drug Discovery

Ongoing clinical trials (Phase I/II) evaluate its derivatives for:

-

Oncology: EGFR tyrosine kinase inhibitors (NCT05512344).

-

Inflammation: IL-6 signaling blockers in rheumatoid arthritis (NCT05498718).

Environmental and Toxicological Profile

Ecotoxicity

The compound exhibits moderate aquatic toxicity (LC₅₀ = 12 mg/L for Daphnia magna), necessitating containment in industrial effluents. Photodegradation half-life in soil is 14 days under UV light.

Future Research Directions

-

Catalytic Asymmetric Synthesis: Developing chiral catalysts for enantioselective decarboxylation.

-

Nanoformulations: Encapsulation in liposomes to enhance bioavailability for CNS applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume